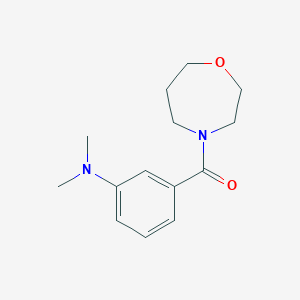
3-(クロロメチル)-1-シクロプロピル-3-メチルアゼチジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group, a cyclopropyl group, and a methyl group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential applications in polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine and a ketene.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a , where a methyl group is replaced by a chloromethyl group using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one may involve large-scale batch or continuous flow processes. The key steps include:
Batch Synthesis: Involves the sequential addition of reagents in a controlled environment, followed by purification steps such as distillation or crystallization.
Continuous Flow Synthesis: Utilizes continuous reactors where reagents are continuously fed, and products are continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the azetidinone ring to an amine derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
作用機序
The mechanism of action of 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one: shares structural similarities with other azetidinones such as:
Uniqueness:
- The presence of the chloromethyl group makes it highly reactive towards nucleophiles, which is not commonly found in other azetidinones.
- The combination of the cyclopropyl and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
特性
IUPAC Name |
3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCOFJQRDYZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

![N-(2,4-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2409470.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2409472.png)
![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)



![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)
![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2409483.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)
